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Abstract

3,5,6-Trichloropyridin-2-ol (TCP), a molecule of significant environmental and toxicological
interest, is the primary degradation product of the widely used organophosphate insecticides
chlorpyrifos and chlorpyrifos-methyl.[1][2] Its persistence in soil and high water solubility
contribute to the contamination of surface and groundwater, raising concerns about
bioaccumulation and ecosystem disruption.[2] Furthermore, TCP has been shown to exhibit
greater toxicity than its parent compounds, leading to endocrine disruption, cellular toxicity, and
organ damage.[1][2][3] Molecular modeling and interaction studies have indicated that TCP
may interact with biological macromolecules such as sex-hormone-binding globulin and DNA,
potentially leading to hormonal imbalances and genotoxicity.[1][4][5] A thorough understanding
of its three-dimensional structure is paramount for elucidating its mechanisms of toxicity,
predicting its environmental fate, and designing potential remediation strategies. This guide
provides a comprehensive analysis of the crystal structure and molecular geometry of 3,5,6-
trichloropyridin-2-ol, based on single-crystal X-ray diffraction data.
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Structural Determination: A Methodological
Overview

The definitive elucidation of the three-dimensional arrangement of atoms and molecules in a
crystalline solid is achieved through single-crystal X-ray diffraction. This technique relies on the
principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which
is a function of the electron density distribution within the crystal. The following protocol outlines
the key steps involved in the structure determination of 3,5,6-trichloropyridin-2-ol.

Synthesis and Crystallization Protocol

The quality of the single-crystal X-ray diffraction data is critically dependent on the quality of the
crystal itself. For 3,5,6-trichloropyridin-2-ol, high-purity commercial material was used, and
crystals suitable for diffraction were obtained through a carefully controlled cooling
crystallization.

Objective: To produce single crystals of 3,5,6-trichloropyridin-2-ol of sufficient size and quality
for X-ray diffraction analysis.

Materials:

e 3,5,6-Trichloropyridin-2-ol (CAS 6515-38-4), high purity[1][6]
» Deionized water (resistance approx. 18 MQ cm~1)[1]
Step-by-Step Protocol:

» Solution Preparation: A nearly saturated solution of 3,5,6-trichloropyridin-2-ol is prepared in
boiling deionized water. The choice of water as a solvent is crucial; its polarity and ability to
form hydrogen bonds are compatible with the solute, and the significant change in solubility
with temperature allows for crystallization upon cooling.

o Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. A
slow cooling rate is essential to prevent rapid precipitation, which would lead to a
polycrystalline powder. Instead, slow cooling promotes the growth of a small number of
crystal nuclei into larger, well-ordered single crystals.
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o Crystal Isolation: Colorless lath-shaped crystals are formed and subsequently isolated from
the mother liquor.[1]

e Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer
head for data collection.

X-ray Data Collection and Structure Refinement

The mounted crystal is subjected to a beam of monochromatic X-rays, and the diffraction
pattern is recorded.

Experimental Workflow:
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Caption: Workflow for X-ray diffraction data collection and structure refinement.
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The structure was solved using direct methods and refined by full-matrix least-squares on F2.[7]
All calculations were performed using established crystallographic software packages.

Crystal Structure and Packing

The analysis of the diffraction data reveals the precise arrangement of 3,5,6-trichloropyridin-2-
ol molecules within the crystal lattice.

Crystallographic Data

The crystallographic parameters provide a quantitative description of the unit cell, which is the
fundamental repeating unit of the crystal. The data for 3,5,6-trichloropyridin-2-ol, collected at
100 K, are summarized below.[2][6]

Parameter Value
Chemical Formula CsH2CIsNO
Formula Weight (Mr) 198.43
Crystal System Monoclinic
Space Group P2i/c

a (A) 6.1616 (3)

b (A) 22.3074 (10)
c (A) 10.1582 (5)
a(°) 90

B(°) 104.996 (2)
y () 90

Volume (A3) 1348.19 (11)
z 8
Temperature (K) 100

CCDC Reference 2403937
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Data sourced from Vaughn et al., 2024.[6]

The compound crystallizes in the monoclinic space group P21/c, which is a common space
group for organic molecules.[2][6] The presence of one molecule in the asymmetric unit
indicates that all molecules within the crystal are related by the symmetry operations of the
space group.[6]

Molecular Geometry

The crystal structure analysis also provides high-precision data on the geometry of the
individual 3,5,6-trichloropyridin-2-ol molecule.

Caption: Molecular structure of 3,5,6-Trichloropyridin-2-ol.

The molecule is nearly planar.[1][6] The six atoms of the pyridine ring have a mean deviation of
0.007 A from their best plane.[6] The chlorine atoms exhibit a slight deviation from this plane,
with an average displacement of 0.058 A, while the exocyclic oxygen atom is 0.0430 (14) A out
of the plane.[6] This near-planarity is characteristic of aromatic systems and influences the
molecule's packing and potential for 1t-1t stacking interactions, although no significant 1t-1t
stacking is observed in this crystal structure.[6][8]

Selected Bond Lengths and Angles

The bond lengths within the heterocyclic ring are consistent with its aromatic character,
showing values intermediate between single and double bonds.

Bond Length (A) Angle Value (°)
c-0 1.3207 (11) O-H--N 174.3 (19)
C-N (avg) 1.3345 (11)

C-Cl (avg) 1.7196 (8)

Data sourced from Vaughn et al., 2024.[6]

The C-O bond length of 1.3207 (11) A is significantly shorter than a typical C-O single bond,
suggesting partial double bond character due to resonance.[6] The C-CI distances are within
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the expected range for chlorine atoms attached to an sp2-hybridized carbon.[6]

Supramolecular Assembly: The Hydrogen-Bonded
Dimer

In the solid state, molecules rarely exist in isolation. Their arrangement is governed by a
network of intermolecular interactions. In the crystal structure of 3,5,6-trichloropyridin-2-ol, the
dominant interaction is a strong hydrogen bond.

Molecules of TCP form centrosymmetric dimers through pairwise O—H-:-N hydrogen bonds.[1]
[6] This specific interaction creates a robust supramolecular synthon, a predictable and stable
structural motif. The graph-set notation for this hydrogen-bonded loop is R?2(8), indicating a
ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.

[1]L6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nim.nih.gov]
e 2. journals.iucr.org [journals.iucr.org]

¢ 3. medchemexpress.com [medchemexpress.com]

e 4. researchgate.net [researchgate.net]

¢ 5. DNA binding studies of 3, 5, 6-trichloro-2-pyridinol pesticide metabolite - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. researchgate.net [researchgate.net]

e 7. Crystal and Molecular Structure of 3 ,5,6-Trichloro-2- Pyridinol Complexes -
ePrints@CFTRI [ir.cftri.res.in]

8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/386026815_356-Tri-chloro-pyridin-2-ol
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618871/
https://www.researchgate.net/publication/386026815_356-Tri-chloro-pyridin-2-ol
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618871/
https://www.researchgate.net/publication/386026815_356-Tri-chloro-pyridin-2-ol
https://www.benchchem.com/product/b1598836?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11618871/
https://journals.iucr.org/x/issues/2024/11/00/hb4494/hb4494.pdf
https://www.medchemexpress.com/3-5-6-trichloro-2-pyridinol.html
https://www.researchgate.net/figure/Structure-of-3-5-6-Trichloro-2-pyridinol-TCP_fig1_224808441
https://pubmed.ncbi.nlm.nih.gov/22519761/
https://pubmed.ncbi.nlm.nih.gov/22519761/
https://www.researchgate.net/publication/386026815_356-Tri-chloro-pyridin-2-ol
http://ir.cftri.res.in/9653/
http://ir.cftri.res.in/9653/
https://www.researchgate.net/publication/386416011_235-Trichloro-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Crystal structure and molecular geometry of 3,5,6-
Trichloropyridin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598836#crystal-structure-and-molecular-geometry-
of-3-5-6-trichloropyridin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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